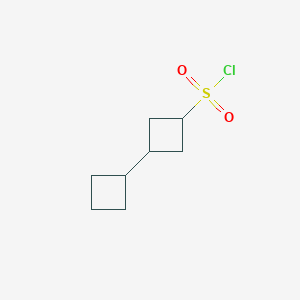

3-Cyclobutylcyclobutane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclobutylcyclobutane-1-sulfonyl chloride, also known as CBS-Cl, is an important chemical compound in the field of organic chemistry. It is a sulfonyl chloride compound that is widely used in the synthesis of various organic molecules. The compound has a cyclobutyl ring that enhances its reactivity and makes it an ideal reagent for various chemical reactions.

科学的研究の応用

Synthesis of Potent VLA-4 Antagonists

A study by Brand, de Candole, and Brown (2003) demonstrated the synthesis of a novel series of 3-aminocyclobut-2-en-1-ones using various electrophilic reagents, including sulfenyl chlorides. These compounds showed potent antagonistic activity against VLA-4, which is significant in drug discovery.

Transformations in Organic Synthesis

The work of Shao, Li, and Shi (2007) explored the transformation of methylenecyclopropylcarbinols to 3-methylenecyclobutyl sulfonates using sulfonyl chloride. This study contributes to the understanding of organic synthesis processes.

Solid-Phase Synthesis of Oxazolidinones

In research conducted by Holte, Thijs, and Zwanenburg (1998), polymer-supported sulfonyl chloride was utilized for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This method can produce oxazolidinones of high enantiopurity, important in medicinal chemistry.

Generation of Cyclobutylmagnesium Carbenoids

Research by Satoh, Kasuya, Miyagawa, and Nakaya (2010, 2011) showed that 1-chlorocyclobutyl p-tolyl sulfoxides could be treated with ethylmagnesium chloride to yield cyclobutylmagnesium carbenoids. These carbenoids were stable and useful for synthesizing multisubstituted cyclobutanes.

Catalytic Decarboxylative Radical Sulfonylation

In a study by He, Chen, Zhang, Li, Chen, Xiao, Liu, and Li (2020), a novel method for the synthesis of sulfones via decarboxylative radical sulfonylation was developed. This method shows broad substrate scope and is crucial for the late-stage modification of complex molecules.

Sulfonation in Silacyclobutanique Series

The research of Dubac, Mazerolles, Lesbre, and Joly (1970) investigated the reaction of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents. The study provides insights into the sulfonation mechanisms of silacyclobutanes.

Carbonic Anhydrase Inhibitors Development

The study by Scozzafava, Menabuoni, Mincione, Briganti, Mincione, and Supuran (2000) developed carbonic anhydrase inhibitors using sulfonamides. These inhibitors have potential applications in treating glaucoma and other conditions.

Intermolecular [2 + 2] Photocycloaddition

Jeremias, Mohr, and Bach (2021) conducted a study on [2 + 2] photocycloaddition of α,β-unsaturated sulfones](https://consensus.app/papers/photocycloaddition-αβunsaturated-sulfones-jeremias/3330de96660a5f49be8fae727f3d5985/?utm_source=chatgpt), providing a catalyst-free method and exploring Lewis acid catalyzed variants. This contributes to advancements in photocatalysis and organic synthesis.

Substituent Effects on Electrocyclic Reactions

In research by Niwayama, Kallel, Spellmeyer, Sheu, and Houk (1996), the effects of substituents, including sulfonyl, on the electrocyclic reactions of cyclobutenes were studied. This provides valuable insights into the stereoselectivity of organic reactions.

Synthesis of Novel Compounds

Gaoni (1989) explored the synthesis of new 3-substituted bicyclobutanes and their novel addition reactions. This research expands the knowledge on the chemistry of cyclobutanes.

特性

IUPAC Name |

3-cyclobutylcyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOBJURPHKKZGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutylcyclobutane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)

![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)

![2-Cyclopropyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2400048.png)

![3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid](/img/structure/B2400049.png)

![3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2400050.png)